4-Chloro-6-hydrazinylpyrimidin-2-amine

Synthetic methodology Process chemistry Regioselective substitution

4-Chloro-6-hydrazinylpyrimidin-2-amine is a heterocyclic small-molecule building block (C₄H₆ClN₅, MW 159.58 g/mol) comprising a pyrimidine core substituted with an amino group at position 2, a chloro group at position 4, and a hydrazinyl group at position 6. The compound is predominantly employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, enabling regioselective elaboration into fused heterocycles such as triazolopyrimidines and pyrimidothienotriazines.

Molecular Formula C4H6ClN5
Molecular Weight 159.58 g/mol
CAS No. 89124-04-9
Cat. No. B3022083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-hydrazinylpyrimidin-2-amine
CAS89124-04-9
Molecular FormulaC4H6ClN5
Molecular Weight159.58 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)N)NN
InChIInChI=1S/C4H6ClN5/c5-2-1-3(10-7)9-4(6)8-2/h1H,7H2,(H3,6,8,9,10)
InChIKeyPPECMSQKAVWRSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-hydrazinylpyrimidin-2-amine (CAS 89124-04-9): Core Physicochemical and Structural Baseline for Scientific Procurement


4-Chloro-6-hydrazinylpyrimidin-2-amine is a heterocyclic small-molecule building block (C₄H₆ClN₅, MW 159.58 g/mol) comprising a pyrimidine core substituted with an amino group at position 2, a chloro group at position 4, and a hydrazinyl group at position 6 [1]. The compound is predominantly employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, enabling regioselective elaboration into fused heterocycles such as triazolopyrimidines and pyrimidothienotriazines [2]. Its computed physicochemical profile includes an XLogP3-AA of 0.4, a topological polar surface area of 89.9 Ų, three hydrogen-bond donors, and five hydrogen-bond acceptors [1].

Why Generic Substitution Fails for 4-Chloro-6-hydrazinylpyrimidin-2-amine in Reaction Development and Building-Block Procurement


In-class pyrimidine analogs cannot be interchanged with 4-chloro-6-hydrazinylpyrimidin-2-amine because the specific 2-amino-4-chloro-6-hydrazinyl substitution pattern confers a unique orthogonal reactivity profile: the 4-chloro group serves as an electrophilic leaving group for nucleophilic aromatic substitution, while the 6-hydrazinyl group acts as a nucleophilic handle for cyclocondensation . This dual reactivity is absent in the precursor 4,6-dichloropyrimidin-2-amine (CAS 56-05-3), which lacks the hydrazinyl nucleophile, and in 4-hydrazinylpyrimidin-2-amine (CAS 33575-09-6), which lacks the chloro leaving group [1]. Furthermore, the compound is a structural isomer of the metformin chlorination byproduct Y (C₄H₆ClN₅), which possesses a dehydro-1,2,4-triazole scaffold rather than a pyrimidine ring, resulting in fundamentally different reactivity and toxicity profiles [2]. Substituting any close analog would alter the regiochemical outcome of downstream synthetic sequences and invalidate structure–activity relationships established on this scaffold.

Quantitative Differentiation Evidence for 4-Chloro-6-hydrazinylpyrimidin-2-amine Versus Closest Analogs


Synthetic Yield and Regioselectivity: 77% Monohydrazinolysis of 4,6-Dichloropyrimidin-2-amine

4-Chloro-6-hydrazinylpyrimidin-2-amine is obtained in 77% isolated yield by regioselective mono-substitution of 4,6-dichloropyrimidin-2-amine with hydrazine hydrate (3.0 equiv) in ethanol at 90 °C for 15 h . This contrasts with the bis-hydrazinyl derivative, which requires forcing conditions and is not formed under this protocol. The precursor 4,6-dichloropyrimidin-2-amine, while commercially available at lower cost, lacks the hydrazinyl nucleophile essential for subsequent cyclocondensation steps and must be converted to the title compound before use in triazolopyrimidine syntheses .

Synthetic methodology Process chemistry Regioselective substitution

Orthogonal Dual Functional-Group Reactivity: Simultaneous Electrophilic and Nucleophilic Sites on a Single Pyrimidine Scaffold

The compound uniquely combines a 4-chloro substituent (electrophilic site for SNAr) with a 6-hydrazinyl substituent (nucleophilic site for Schiff-base formation, cyclocondensation) on the same pyrimidine ring, whereas the dechlorinated analog 4-hydrazinylpyrimidin-2-amine (CAS 33575-09-6, MW 125.13 g/mol) retains only nucleophilic character and cannot undergo further substitution at position 4 [1]. The chloro-deficient analog 4-chloro-6-hydrazinopyrimidine (CAS 5767-35-1, MW 144.56 g/mol), which lacks the 2-amino group, has a lower hydrogen-bond donor count (2 vs. 3) and reduced TPSA relative to the target compound, diminishing its capacity for target engagement in biologically relevant hydrogen-bond networks [2].

Medicinal chemistry Parallel synthesis Building-block reactivity

Structural Isomer Discrimination: Pyrimidine Scaffold Versus Triazole Scaffold (Metformin Byproduct Y)

The compound shares the identical molecular formula C₄H₆ClN₅ with the metformin chlorination byproduct Y, a cyclic dehydro-1,2,4-triazole derivative with reported mammalian toxicity (LD₅₀ = 253.3 mg/kg in male mice, acute oral) [1]. However, the target compound is a pyrimidine derivative with distinct SMILES (NC1=NC(NN)=CC(Cl)=N1), InChIKey (PPECMSQKAVWRSP-UHFFFAOYSA-N), and HPLC retention behavior (LCMS: m/z 160 (M+H)+ at 0.37 min under Method C conditions) . This analytical differentiation is critical for laboratories that may encounter both isomers in environmental monitoring or disinfection byproduct research contexts.

Environmental chemistry Structural isomerism Analytical discrimination

Predicted pKa and Ionization State Differentiation for Biological Assay Compatibility

The compound has a predicted acid dissociation constant (pKa) of 6.38 ± 0.70, substantially more acidic than the dechlorinated analog 4-hydrazinylpyrimidin-2-amine (pKa not explicitly reported but expected higher due to loss of the electron-withdrawing 4-Cl substituent) . The XLogP3-AA of 0.4 places this compound in a balanced hydrophilic–lipophilic range favorable for aqueous solubility in biological assay media, whereas the more lipophilic 4-chloro-6-methyl analog (expected XLogP > 1.0) may exhibit reduced solubility . The predicted boiling point of 467.8 °C at 760 mmHg and density of 1.649 g/cm³ further define handling and storage parameters [1].

Physicochemical profiling Assay design Bioavailability prediction

Recommended Procurement Scenarios for 4-Chloro-6-hydrazinylpyrimidin-2-amine Based on Differentiated Evidence


Medicinal Chemistry: Regioselective Synthesis of Triazolopyrimidine Kinase Inhibitor Scaffolds

The 6-hydrazinyl group enables direct cyclocondensation with one-carbon synthons (e.g., formic acid, triethyl orthoformate) to form [1,2,4]triazolo[4,3-c]pyrimidine cores, while the 4-chloro group remains available for subsequent SNAr diversification with amines . This sequential orthogonal functionalization strategy has been employed to generate Aurora kinase A-targeted libraries from this scaffold [1]. Procuring the pre-functionalized intermediate eliminates the hydrazine installation step and ensures regiochemical fidelity at position 6, reducing the synthetic sequence by one step compared to starting from 4,6-dichloropyrimidin-2-amine.

Environmental Toxicology: Analytical Reference Standard for Discriminating Pyrimidine-Derived from Triazole-Derived C₄H₆ClN₅ Isomers

The compound serves as a certified reference material to distinguish the pyrimidine scaffold (target compound) from the structurally isomeric 1,2,4-triazole byproduct Y formed during metformin chlorination in water treatment [2]. The unambiguous InChIKey (PPECMSQKAVWRSP-UHFFFAOYSA-N), LCMS retention time (0.37 min, m/z 160), and ¹H NMR signature (δ 8.10, 6.36, 5.97, 4.26 ppm in DMSO-d₆) provide orthogonal analytical confirmation of scaffold identity .

Agrochemical Intermediate: Building Block for Fused Pyrimidine Herbicide and Fungicide Candidates

Hydrazinopyrimidines have been widely employed for synthesizing fused pyrimidine systems with demonstrated agrochemical activity [3]. The target compound's dual chloro and hydrazinyl functionality enables convergent assembly of pyrimidothienotriazine and pyrimidopyridazine cores in two to three synthetic operations from the building block, supporting structure–activity relationship exploration in crop protection discovery programs.

Chemical Biology: Bifunctional Probe for Target Identification via Covalent Capture and Subsequent Functionalization

The hydrazinyl moiety can form reversible covalent adducts with carbonyl-containing enzyme active sites, while the 4-chloro substituent permits subsequent installation of reporter tags (fluorophores, biotin) via SNAr without disrupting the probe–target interaction [1]. This sequential capture-then-label workflow is unique to the 2-amino-4-chloro-6-hydrazinyl substitution pattern and is not achievable with mono-functional analogs lacking either the chloro or hydrazinyl group.

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